molecular formula C11H7ClFN5S B8383921 7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

Cat. No.: B8383921
M. Wt: 295.72 g/mol
InChI Key: GOQQBVBJSQRBEB-UHFFFAOYSA-N
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Description

7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C11H7ClFN5S and its molecular weight is 295.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClFN5S

Molecular Weight

295.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine

InChI

InChI=1S/C11H7ClFN5S/c12-7-2-1-3-8(13)6(7)4-14-10-9-11(16-5-15-10)18-19-17-9/h1-3,5H,4H2,(H,14,15,16,18)

InChI Key

GOQQBVBJSQRBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=NC=NC3=NSN=C32)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with 1.54 g. (0.01 mole) of 7-amino[1,2,5]thiadiazolo[3,4-d]pyrimidine prepared by the process set forth in Example 1 and 4.0 g. (0.025 mole) of 2-chloro-6-fluorobenzylamine prepared by the process set forth in Example 2. The suspension was stirred and heated at 105° C. for 18 hours. Ten ml. water and 20 ml. hexane were added in one portion and the resulting solid collected by filtration. The cake was washed with hexane and dried at 50° C. in vacuo to afford 2.86 g. (97%) of product. M.p. 224°-226° C.; tlc on silica gel in chloroform-methanol (8:1) showed a single fluorescent blue spot at Rf =0.8; NMR (DMSO-d6) δ 4.92 (2H, s); 7.21 (broad s, 3H); 8.44 (s, 1H); 9.45 (s, 1H).
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Synthesis routes and methods II

Procedure details

An autoclave was charged with 1.54 g. (0.01 mole) of 7-amino[1,2,5]thiadiazolo[3,4-d]pyrimidine prepared by the process set forth in Example 1, 5.1 g. (0.3 mole) ammonia and 4.48 g. (0.025 mole) 2-chloro-6-fluorobenzyl chloride. The vessel was sealed and the contents heated at 110° C. for 15 hours. After cooling and evaporation of the excess ammonia, the resulting solid was collected by filtration, washed successively with water and hexane to afford a 25% yield of product.
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